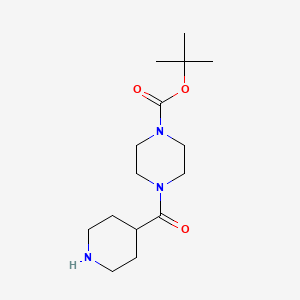

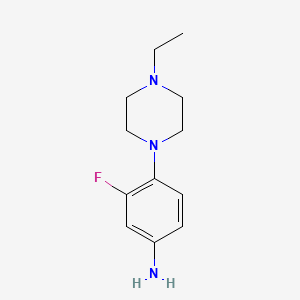

2-(Dimethylamino)-N-hydroxy-N-methylacetamide

概要

説明

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Synthesis Analysis

Poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising polymer with very interesting properties. The thermal degradation process of PDMAEMA was investigated .Molecular Structure Analysis

The structure of the NHS-BlocBuilder was confirmed by 1 H NMR (400 MHz, CDCl 3, δ, ppm): 1.1–1.4 (24H), 1.6–1.9 (6H), 2.7–2.9 (4H), 3.2–3.4 (1H), 3.9–4.4 (4H) .Physical And Chemical Properties Analysis

The thermal properties of PDMAEMA were investigated . The thermal degradation process has a two-stage character. The limit temperature for the first decomposition step was about 390°C, after which the second stage of sample decomposition began .科学的研究の応用

Stimuli-Responsive Polymersomes

Scientific Field

Application Summary

The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These polymersomes respond to changes in pH and temperature, making them useful for drug delivery systems or as nanoreactors .

Methods of Application

The copolymers were synthesized via RAFT polymerization. The properties of the polymersomes were analyzed using GPC, 1 H-NMR, FTIR, potentiometric titration, Zeta potential measurements, and DLS .

Results

The polymersomes showed a dual stimulus-response to pH and temperature. Negative staining transmission electron microscopy showed spherical aggregates with a diameter around 80 nm .

Self-Assembly of Random Copolymers

Scientific Field

Application Summary

The compound is used in the synthesis of double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers. These copolymers exhibit stimuli-responsive self-assembly behavior .

Methods of Application

The copolymers were synthesized through RAFT polymerization. The self-assembly behavior of the copolymers was studied using light scattering techniques .

Results

The copolymers demonstrated moderate response to changes in pH, temperature, and ionic strength .

Drug Delivery Systems

Scientific Field

Application Summary

Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a similar compound, is used to form electrostatic complexes with anionic biomacromolecules like DNA and RNA for gene delivery. It’s also used in the synthesis of a crosslinked PDMAEMA nanogel for ocular drug delivery and anticancer therapy .

Methods of Application

The nanogel was synthesized and loaded with drugs like pilocarpine hydrochloride and doxorubicin .

Results

The nanogel was found to be effective in delivering the drugs .

Inhibition of Pathogenic Bacteria

Scientific Field

Application Summary

Poly [2- (dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel is used for the inhibition of pathogenic bacteria .

Methods of Application

The nanogel was synthesized via dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .

Results

The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ) .

Highly Efficient Cr (VI) Adsorption

Scientific Field

Application Summary

Sixteen-arm star-shaped polymer of s -POSS- (PDMAEMA) 16 was synthesized for highly efficient Cr (VI) adsorption .

Methods of Application

The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS- (Br) 16) initiating 2- (dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .

Results

The polymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .

Industrial Applications

Scientific Field

Application Summary

DMAEMA is used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Oil/Water Separation

Scientific Field

Application Summary

Poly (2- (dimethylamino)ethyl methacrylate-co-methacrylic acid) can be used to separate oil/water mixtures like silicone oil .

Safety And Hazards

将来の方向性

Polydopamine (PDA), as a mussel-inspired material, exhibits numerous favorable performance characteristics, such as a simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties, showing great potential in the biomedical field .

特性

IUPAC Name |

2-(dimethylamino)-N-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452888 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-N-hydroxy-N-methylacetamide | |

CAS RN |

65753-93-7 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)